Ondansetron hydrochloride Ondansetron hydrochloride Ondansetron Hydrochloride is the hydrochloride salt of the racemic form of ondansetron, a carbazole derivative and a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist with antiemetic activity. Although its mechanism of action has not been fully characterized, ondansetron appears to competitively block the action of serotonin at 5HT3 receptors peripherally in the gastrointestinal tract as well as centrally in the area postrema of the CNS, where the chemoreceptor trigger zone (CTZ) for vomiting is located, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties.
See also: Ondansetron (has active moiety).
Brand Name: Vulcanchem
CAS No.: 99614-01-4
VCID: VC20764723
InChI: InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2
SMILES: CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl
Molecular Formula: C18H22ClN3O2
Molecular Weight: 347.8 g/mol

Ondansetron hydrochloride

CAS No.: 99614-01-4

Cat. No.: VC20764723

Molecular Formula: C18H22ClN3O2

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

Ondansetron hydrochloride - 99614-01-4

CAS No. 99614-01-4
Molecular Formula C18H22ClN3O2
Molecular Weight 347.8 g/mol
IUPAC Name 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrate;hydrochloride
Standard InChI InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2
Standard InChI Key WRZJOBREMUDSSV-UHFFFAOYSA-N
SMILES CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl
Canonical SMILES CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl
Appearance Powder
Colorform Crystals from methanol
Melting Point 231-232 °C
231 - 232 °C

Chemical Structure and Properties

Ondansetron hydrochloride is chemically described as (±) 1, 2, 3, 9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one, monohydrochloride, dihydrate . It exists as the racemic form of ondansetron, typically formulated as the dihydrate salt of the hydrochloride.

The molecular formula of ondansetron hydrochloride dihydrate is C18H19N3O- HCl- 2H2O, with a molecular weight of 365.9 . In its pure form, ondansetron hydrochloride appears as a white to off-white powder that is readily soluble in water and normal saline, making it suitable for various pharmaceutical formulations .

Table 1: Chemical and Physical Properties of Ondansetron Hydrochloride

PropertyValue
Molecular Weight329.83
FormulaC18H19N3O- HCl
StorageStore at room temperature
Purity≥99% (HPLC)
CAS Number99614-01-4
PubChem ID68647
Physical StateSolid
SolubilitySoluble in water and normal saline

Structurally, ondansetron contains a carbazole ring system with a methyl group at position 9 and a side chain containing a methylimidazole group at position 3 . This unique structure contributes to its selective binding to 5-HT3 receptors and its distinctive pharmacological properties.

Mechanism of Action

Ondansetron hydrochloride functions primarily as a selective serotonin 5-HT3 receptor antagonist with a high binding affinity (Ki = 6.16 nM) . Its primary mechanism of action involves blocking serotonin receptors in both the central nervous system and the gastrointestinal tract, which are key mediators in the pathophysiology of nausea and vomiting .

The compound targets specific receptors of the gastrointestinal tract and central nervous system . As ondansetron blocks serotonin receptors, especially 5-HT3 receptors, it disrupts the signaling pathways of the vomiting center and the chemoreceptor trigger zone (CTZ) . This mechanism effectively prevents the initiation of the emetic response that would typically be triggered by chemotherapy, radiation, or other stimuli.

Additionally, ondansetron has been identified as an inhibitor of human multidrug and toxin extrusion (MATE) transporter 1, with an IC50 value ranging from less than 10 to 160 nM . It also blocks 5-HT-evoked transient inward currents in human recombinant h5-HT3A receptors with an IC50 of 0.1 nM, demonstrating its potent and selective action on these receptors .

The compound's ability to target both central and peripheral mechanisms involved in nausea and vomiting contributes to its comprehensive antiemetic effect, making it effective against various types of emesis with different underlying pathophysiologies .

Clinical Applications

Ondansetron hydrochloride has several established clinical applications, primarily centered around its antiemetic properties. The main therapeutic uses include:

Prevention of Chemotherapy-Induced Nausea and Vomiting

Ondansetron hydrochloride is indicated for the prevention of nausea and vomiting associated with:

  • Highly emetogenic cancer chemotherapy, including cisplatin ≥50 mg/m²

  • Initial and repeat courses of moderately emetogenic cancer chemotherapy

The efficacy of ondansetron in managing CINV has been well-documented in numerous clinical trials, establishing it as a first-line agent in antiemetic protocols for cancer patients undergoing chemotherapy .

Prevention of Radiation-Induced Nausea and Vomiting

Ondansetron hydrochloride is effective in preventing nausea and vomiting associated with radiotherapy in patients receiving:

  • Total body irradiation

  • Single high-dose fraction to the abdomen

  • Daily fractions to the abdomen

Emerging Applications

Beyond its established uses, research has suggested potential applications of ondansetron in other conditions. In animal models of Parkinson's disease, ondansetron has been shown to reduce both the severity of dyskinesia and psychosis-like behaviors, suggesting potential therapeutic applications beyond its primary antiemetic role .

Dosage and Administration

The dosage and administration of ondansetron hydrochloride vary depending on the clinical indication, patient population, and route of administration. Based on clinical studies, optimal dosing regimens have been established for different scenarios.

For Pediatric Patients

The dosing for pediatric patients has been established through multiple clinical trials:

  • For children aged 4 to 18 years in foreign trials, the initial dose of ondansetron injection ranged from 0.04 to 0.87 mg/kg for a total dose of 2.16 to 12 mg, followed by oral administration of ondansetron ranging from 4 to 24 mg daily for 3 days

  • In the US trial, ondansetron was administered intravenously in three doses of 0.15 mg/kg each for a total daily dose of 7.2 to 39 mg

  • For younger children (6 to 48 months), ondansetron was administered intravenously over 15 minutes in three doses of 0.15 mg/kg, with the first dose administered 30 minutes before the start of chemotherapy and subsequent doses at 4 and 8 hours after the first dose

These age-specific dosing regimens ensure appropriate administration across different pediatric age groups while maintaining efficacy and safety.

Clinical Studies and Efficacy

Numerous clinical trials have evaluated the efficacy of ondansetron hydrochloride across various clinical scenarios. As of September 2023, a total of 23 clinical trials investigating ondansetron's effect on chemotherapy-induced nausea and vomiting have been conducted, with 13 trials specifically focused on its preventive effects in adults with cancer .

Efficacy in Adults with Cisplatin-Based Chemotherapy

A double-blind trial in 28 patients demonstrated that ondansetron injection (three 0.15 mg/kg doses) was significantly more effective than placebo in preventing nausea and vomiting induced by cisplatin-based chemotherapy . The results showed a dramatic difference in treatment response:

Table 2: Therapeutic Response in Cisplatin-Based Chemotherapy Trial

Treatment ResponseOndansetron (n=14)Placebo (n=14)
0 Emetic episodes2 (14%)0 (0%)
1-2 Emetic episodes8 (57%)0 (0%)
3-5 Emetic episodes1 (7%)1 (7%)
More than 5 emetic episodes/rescued3 (21%)13 (93%)
p-value0.001

This study clearly demonstrated the statistically significant superiority of ondansetron over placebo in controlling chemotherapy-induced emesis (p=0.001) .

Efficacy in Pediatric Populations

The efficacy of ondansetron has also been well-established in pediatric populations across multiple studies:

  • In three foreign trials involving pediatric cancer patients aged 4 to 18 years, 58% of 196 evaluable patients had a complete response (no emetic episodes) on Day 1, indicating prevention of vomiting in pediatric patients was essentially the same as for patients older than 18 years

  • In a trial involving 75 pediatric cancer patients aged 6 to 48 months receiving moderately or highly emetogenic chemotherapy, 56% had a complete response on Day 1, demonstrating comparable prevention of vomiting to that seen in older children and adults

These findings indicate that ondansetron is similarly effective across age groups, providing a valuable option for managing chemotherapy-induced symptoms in pediatric populations.

Special Considerations in Different Populations

Pediatric Patients

Ondansetron has been studied extensively in pediatric populations and has demonstrated efficacy and safety profiles similar to those seen in adults. Four open-label, noncomparative trials involving 209 pediatric cancer patients aged 4 to 18 years showed that 58% of evaluable patients had a complete response (no emetic episodes) on Day 1 .

Similarly, in a trial with 75 pediatric cancer patients aged 6 to 48 months receiving moderately or highly emetogenic chemotherapy, 56% had a complete response on Day 1 . These findings indicate that ondansetron is an effective antiemetic option across pediatric age groups.

Adult Cancer Patients

In adult cancer patients, particularly those receiving highly emetogenic cisplatin-based chemotherapy, ondansetron has shown significant efficacy compared to placebo. A double-blind trial demonstrated that ondansetron injection (three 0.15 mg/kg doses) led to complete control of emesis in 14% of patients and limited emesis (1-2 episodes) in 57% of patients, compared to 0% and 0% respectively with placebo .

Future Directions and Research

Ongoing research continues to explore new applications and refine the use of ondansetron hydrochloride in various clinical scenarios. The findings from comprehensive reviews of clinical trials contribute to our understanding of the optimal use of ondansetron and potential areas for further investigation.

Emerging Applications

Research has suggested potential benefits of ondansetron beyond its established antiemetic uses. In animal models of Parkinson's disease, ondansetron has been shown to reduce both the severity of dyskinesia and psychosis-like behaviors . These findings suggest potential therapeutic applications that warrant further clinical investigation.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator